molecular formula C10H10ClNO3 B1267577 Methyl 4-[(chloroacetyl)amino]benzoate CAS No. 82525-64-2

Methyl 4-[(chloroacetyl)amino]benzoate

Cat. No.: B1267577
CAS No.: 82525-64-2
M. Wt: 227.64 g/mol
InChI Key: UMSMQBDWLGSKCP-UHFFFAOYSA-N
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Description

Overview of the Compound's Significance in Chemical Synthesis

The significance of Methyl 4-[(chloroacetyl)amino]benzoate in chemical synthesis is rooted in its bifunctional nature. The presence of a reactive chloroacetyl group and a methyl ester on the same aromatic scaffold provides chemists with a powerful tool for sequential and controlled chemical modifications. The chloroacetyl moiety is a potent electrophile, readily participating in nucleophilic substitution reactions, while the methyl ester can be hydrolyzed or transesterified to introduce further diversity.

The synthesis of this key intermediate is conceptually straightforward, typically involving the acylation of Methyl 4-aminobenzoate (B8803810) with chloroacetyl chloride. This reaction is generally high-yielding and provides a direct route to the desired product. The starting material, Methyl 4-aminobenzoate, is itself a well-established compound in organic synthesis, often used in the preparation of dyes and as an intermediate in various organic transformations. fishersci.com

Table 1: Key Reactions in the Synthesis of this compound

Reactant 1Reactant 2Reaction TypeProduct
Methyl 4-aminobenzoateChloroacetyl chlorideAcylationThis compound

Role as a Precursor in Diverse Synthetic Pathways

The utility of this compound as a precursor is extensive, particularly in the synthesis of heterocyclic compounds. The reactive α-chloroacetamide functionality serves as an excellent electrophilic partner for a variety of nucleophiles, leading to the formation of diverse ring systems.

One of the most prominent applications is in the Hantzsch thiazole synthesis. By reacting this compound with a thioamide, such as thiourea, substituted aminothiazoles can be readily prepared. ijcmas.com These thiazole derivatives are core structures in many biologically active molecules and functional materials.

Furthermore, the chloroacetyl group can react with various nucleophiles, including amines, thiols, and carbanions, to generate a wide range of linear and cyclic products. This reactivity allows for the construction of novel molecular frameworks with potential applications in medicinal chemistry and materials science. For instance, reaction with primary or secondary amines can lead to the formation of more complex amides, which can serve as ligands or be incorporated into larger polymeric structures.

Emerging Applications in Advanced Chemical Systems

The unique combination of functional groups in this compound makes it an attractive candidate for the development of advanced chemical systems. Researchers are exploring its use in the synthesis of functional polymers and materials with tailored properties.

The chloroacetyl group can act as an initiator or a monomer in certain polymerization reactions. For example, it can be used to graft polymer chains onto surfaces or to create block copolymers with specific architectures. The resulting materials may find applications in areas such as drug delivery, coatings, and electronics.

In the realm of medicinal chemistry, the core structure of this compound can be found in more complex molecules with potential therapeutic applications. The chloroacetylamino moiety is a known pharmacophore in certain classes of enzyme inhibitors. By modifying the ester group and the aromatic ring, libraries of compounds can be synthesized and screened for biological activity. The development of novel quinazolinone derivatives, for example, has been a focus of research for their potential antibacterial activities. gsconlinepress.com

Table 2: Potential Applications of this compound Derivatives

Application AreaDescription of Use
Medicinal Chemistry Synthesis of heterocyclic compounds with potential biological activity, such as enzyme inhibitors.
Materials Science Development of functional polymers, copolymers, and surface-modified materials.
Organic Synthesis A versatile building block for the construction of complex organic molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-[(2-chloroacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10ClNO3/c1-15-10(14)7-2-4-8(5-3-7)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSMQBDWLGSKCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80284886
Record name methyl 4-[(chloroacetyl)amino]benzoate
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Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

82525-64-2
Record name 82525-64-2
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Record name methyl 4-[(chloroacetyl)amino]benzoate
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Record name methyl 4-(2-chloroacetamido)benzoate
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Spectroscopic and Computational Characterization of Methyl 4 Chloroacetyl Amino Benzoate and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the chemical structure of Methyl 4-[(chloroacetyl)amino]benzoate and its precursors. By analyzing the interaction of these molecules with electromagnetic radiation, detailed information about their atomic and molecular arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For the parent compound, Methyl 4-aminobenzoate (B8803810), ¹H and ¹³C NMR data are well-documented.

¹H NMR of Methyl 4-aminobenzoate: The proton NMR spectrum typically shows signals corresponding to the aromatic protons, the amine protons, and the methyl ester protons. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons appear as two doublets in the range of δ 7.8-6.6 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methyl protons of the ester group typically present as a singlet around δ 3.8 ppm, and the amine (NH₂) protons can be observed as a broad singlet. nih.gov

¹³C NMR of Methyl 4-aminobenzoate: The carbon NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon of the ester group is typically found downfield, around 167 ppm. The aromatic carbons show distinct signals, with the carbon attached to the amino group appearing at a different chemical shift than the one bonded to the carboxyl group due to their differing electronic effects. The methyl carbon of the ester group has a characteristic signal around 51 ppm.

Table 1: Representative ¹H and ¹³C NMR Data for Methyl 4-aminobenzoate Derivatives in CDCl₃

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
Methyl 4-aminobenzoate 7.87 (d, 2H), 6.65 (d, 2H), 3.84 (s, 3H), 4.10 (br s, 2H) 167.2, 150.8, 131.5, 122.0, 113.8, 51.5 nih.gov
Methyl 4-chlorobenzoate 7.94 (d, 2H), 7.37 (d, 2H), 3.87 (s, 3H) 166.1, 139.3, 130.9, 128.6, 52.1 nih.gov
Methyl 4-nitrobenzoate 8.26-8.13 (m, 4H), 3.94 (s, 3H) 165.1, 150.5, 135.4, 130.6, 123.5, 52.8 nih.gov
Methyl 4-methylbenzoate 7.94 (d, 2H), 7.24 (d, 2H), 3.88 (s, 3H), 2.39 (s, 3H) 167.1, 143.4, 129.5, 129.0, 127.3, 51.8, 21.5 nih.gov

Infrared (IR) Spectroscopy (FT-IR, ATR-IR)

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

For Methyl 4-aminobenzoate, the IR spectrum shows characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear in the region of 3400-3200 cm⁻¹. The C=O stretching of the ester group is observed as a strong band around 1700 cm⁻¹. The C-O stretching of the ester is usually found in the 1300-1100 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations are also present. researchgate.netsigmaaldrich.com

In the case of this compound, one would expect to see the disappearance of the N-H stretching bands of the primary amine and the appearance of a new N-H stretching band for the secondary amide, typically around 3300 cm⁻¹. Additionally, a new strong C=O stretching band for the amide carbonyl (Amide I band) would appear around 1650 cm⁻¹, alongside the ester carbonyl stretch.

Table 2: Key IR Absorption Frequencies for Methyl 4-aminobenzoate and Expected Frequencies for this compound

Functional Group Methyl 4-aminobenzoate (cm⁻¹) Expected for this compound (cm⁻¹)
N-H Stretch (Amine/Amide) 3400-3200 (primary amine) ~3300 (secondary amide)
C-H Stretch (Aromatic) 3100-3000 3100-3000
C=O Stretch (Ester) ~1700 ~1700
C=O Stretch (Amide I) - ~1650
C-N Stretch 1340-1250 1340-1250
C-O Stretch (Ester) 1300-1100 1300-1100

Mass Spectrometry (MS) (e.g., HRMS, GC-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization mass spectrum of Methyl 4-aminobenzoate shows a molecular ion peak (M⁺) at m/z 151, corresponding to its molecular weight. acs.org Common fragmentation patterns include the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 120, and the loss of the entire ester group.

For this compound, the molecular ion peak would be expected at m/z 227 for the ³⁵Cl isotope and m/z 229 for the ³⁷Cl isotope, with a characteristic 3:1 intensity ratio. Fragmentation would likely involve the cleavage of the chloroacetyl group and the ester group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of Methyl 4-aminobenzoate in various solvents shows absorption maxima related to the π → π* transitions of the benzene ring and the n → π* transitions of the carbonyl group. The presence of the amino group, an auxochrome, shifts the absorption to longer wavelengths compared to unsubstituted methyl benzoate. acs.orgresearchgate.net The introduction of the chloroacetylamino group in this compound would be expected to further modify the electronic structure and thus the UV-Vis absorption spectrum.

X-ray Crystallography for Solid-State Structure Determination

For instance, the crystal structure of a related sulfonamide derivative, Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate, reveals a dihedral angle of 88.05 (7)° between the two aromatic rings. The methyl ester group is nearly coplanar with its adjacent benzene ring. The crystal packing is stabilized by N-H···O hydrogen bonds, forming one-dimensional polymeric chains.

Another related compound, Methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate, shows an interplanar angle of 58.4 (1)° between the pyrimidine (B1678525) and benzene rings. Its crystal structure is characterized by intermolecular N-H···N hydrogen bonds, creating inversion dimers. These examples highlight the importance of hydrogen bonding and π-stacking interactions in determining the solid-state architecture of these types of molecules.

Table 3: Selected Crystallographic Data for Related Benzoate Derivatives

Compound Crystal System Space Group Key Intermolecular Interactions Reference
Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate Orthorhombic P2₁2₁2₁ N-H···O hydrogen bonds, C-H···O interactions
Methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate Monoclinic P2₁/c N-H···N hydrogen bonds, C-Br···O interactions

Computational Chemistry and Theoretical Studies

Computational chemistry offers a powerful approach to understanding the structural, electronic, and spectroscopic properties of molecules. Density Functional Theory (DFT) is a commonly employed method for this purpose.

Studies on benzocaine (B179285) (ethyl 4-aminobenzoate) and its derivatives have utilized DFT to investigate various properties. For example, DFT and time-dependent DFT (TD-DFT) have been used to study the absorption and emission properties of Methyl 4-aminobenzoate and its derivatives. researchgate.net These studies can predict UV-Vis spectra and explore how structural modifications influence the electronic transitions.

Furthermore, computational methods have been used to analyze the vibrational spectra (IR and Raman) of methyl benzoate, with scaled theoretical wavenumbers showing good agreement with experimental values. This approach allows for a detailed assignment of the vibrational modes.

Frontier Molecular Orbital (FMO) analysis, another aspect of computational chemistry, provides insights into the reactivity of molecules. For derivatives of methyl aminobenzoate, DFT studies have been used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and electronic properties. nih.gov

For this compound, computational studies could predict its three-dimensional structure, electronic properties, and spectroscopic signatures, providing valuable data in the absence of extensive experimental characterization.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, optimized geometry, and vibrational frequencies of molecules. For compounds similar to this compound, such as its ethyl ester counterpart and other derivatives, DFT calculations have been instrumental in providing a detailed understanding of their molecular framework. researchgate.netnih.gov

Typically, these calculations are performed using specific functionals and basis sets, for instance, the B3LYP functional with a 6-311++G(d,p) basis set. researchgate.net Such studies yield optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from techniques like X-ray diffraction. researchgate.net For example, in a study of a Schiff base derived from ethyl-4-amino benzoate, DFT was used to determine the most stable conformer by scanning the potential energy surface. nih.gov These computational analyses are foundational for subsequent electronic and reactivity studies. researchgate.netmaterialsciencejournal.org

HOMO-LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com

In studies of related aminobenzoate derivatives, the HOMO-LUMO gap has been calculated to understand charge transfer possibilities within the molecule. researchgate.netmdpi.com For instance, analysis of 2,5,5-trimethyl-1,3,2-diheterophosphinane-2-sulfide derivatives showed that the HOMO-LUMO gap is sensitive to the heteroatoms present in the structure. mdpi.com The HOMO is associated with the ability to donate an electron, while the LUMO is associated with the ability to accept an electron. researchgate.net Therefore, the energies of these orbitals provide insights into the sites within the molecule that are prone to electrophilic or nucleophilic attack. nih.gov

Table 1: Representative HOMO-LUMO Energy Data for Analogous Compounds

Compound/DerivativeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Source
Ethyl 4-aminobenzoate Complex--2.54671 researchgate.net
2,5,5-trimethyl-1,3,2-diheterophosphinane-2-sulfide (ax. conformation)--4.0805 mdpi.com
Lithium l-ascorbate dehydrate-6.149-- researchgate.net

Non-bonding Orbital (NBO) Analysis for Stability Assessment

For derivatives of ethyl 4-aminobenzoate, NBO analysis has been employed to understand the stability arising from intramolecular charge transfer and hyperconjugative interactions. researchgate.netresearchgate.net These studies reveal the delocalization of electron density between donor (Lewis-type) NBOs and acceptor (non-Lewis type) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Higher E(2) values indicate stronger interactions and greater stabilization of the molecule. Such analyses are crucial for understanding the electronic underpinnings of the molecule's structure and reactivity. researchgate.net

Molecular Docking Studies (e.g., protein-ligand interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net This method is instrumental in drug discovery and molecular biology for predicting the binding affinity and interaction patterns of a ligand with a protein target. nih.govnih.gov

For compounds containing the p-aminobenzoate scaffold, molecular docking studies have been performed to explore their potential as inhibitors of various protein targets. nih.gov The chloroacetyl group present in this compound is a reactive electrophile, known as a warhead in covalent inhibitors, which can form a covalent bond with nucleophilic residues (like cysteine) in a protein's active site. biorxiv.org

Docking studies can be performed in two ways: forward docking, where a ligand is docked into a known protein target, and reverse docking, where a ligand is screened against a large database of proteins to identify potential targets. nih.govresearchgate.net For instance, docking studies on antimicrobial mushroom compounds were used to evaluate their affinity for bacterial proteins such as alanine (B10760859) racemase and DNA gyrase. nih.gov Similarly, derivatives of ethyl 4-aminobenzoate have been docked against lanosterol-14α-demethylase to investigate their potential as antifungal agents. nih.gov These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's binding pocket, which are crucial for its biological activity. nih.govarxiv.org

Biological Activities and Mechanistic Studies of Methyl 4 Chloroacetyl Amino Benzoate Derivatives

Antimicrobial Research

Derivatives of Methyl 4-[(chloroacetyl)amino]benzoate have demonstrated notable antimicrobial properties, with studies exploring their efficacy against a spectrum of both bacterial and fungal pathogens.

Antibacterial Activity against Gram-positive and Gram-negative Strains

The antibacterial potential of compounds derived from this compound has been evaluated against several medically important bacterial strains. For instance, a series of novel Schiff bases synthesized from 4-aminophenazone, a related amine, showed varied activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.com In one study, Schiff bases derived from 4-aminobenzoic acid were tested against a panel of bacteria including S. aureus, E. coli, and P. aeruginosa. semanticscholar.orgscilit.comresearchgate.net The results, often presented as zones of inhibition, indicate that the molecular structure of the derivative plays a crucial role in its antibacterial efficacy. scilit.comresearchgate.net

For example, certain 1,2,4-triazole (B32235) derivatives have shown significant antibacterial action. nih.gov One study on ofloxacin (B1677185) analogues incorporating a 1,2,4-triazole moiety reported potent activity against S. aureus, S. epidermidis, B. subtilis, and E. coli, with Minimum Inhibitory Concentration (MIC) values comparable to the parent drug. nih.gov Another research highlighted a 4-amino-1,2,4-triazole (B31798) derivative with a trichloromethyl group exhibiting high antibacterial activity, equivalent to ceftriaxone, against E. coli and P. aeruginosa. nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives

Derivative Class Bacterial Strain Activity (MIC/Zone of Inhibition) Reference
Schiff Bases Escherichia coli Moderate to good activity mdpi.com
Schiff Bases Staphylococcus aureus Moderate to good activity mdpi.com
1,2,4-Triazole Analogs Staphylococcus aureus MIC: 0.25–1 µg/mL nih.gov
1,2,4-Triazole Analogs Bacillus subtilis MIC: 0.25–1 µg/mL nih.gov
1,2,4-Triazole Analogs Escherichia coli MIC: 0.25–1 µg/mL nih.gov
1,2,4-Triazole Analogs Pseudomonas aeruginosa MIC: 5 µg/mL nih.gov

Antifungal Activity

In addition to antibacterial effects, derivatives of this compound have been explored for their antifungal capabilities. Research has shown that certain pyrazole (B372694) derivatives possess significant antifungal properties. For example, one synthesized pyrazole compound demonstrated high activity against Aspergillus niger, comparable to the standard antifungal drug Clotrimazole. nih.gov The structural modifications on the parent molecule are critical in determining the antifungal potency of the resulting compounds. researchgate.net The 1,2,4-triazole scaffold, present in many systemic antifungal drugs, has been a focus of such derivatization efforts. nih.gov

Investigation of Mechanisms of Action

Understanding the mechanism by which these derivatives exert their antimicrobial effects is a key area of research. While comprehensive studies on the specific mechanisms of this compound derivatives are emerging, related compounds offer insights. For instance, the antibacterial action of some heterocyclic compounds is attributed to their ability to interfere with microbial processes. The azomethine group (-C=N-) in Schiff bases is often implicated in their biological activity. researchgate.net However, detailed studies on mechanisms like DNA cleavage or specific enzyme inhibition for derivatives of this compound are not extensively documented in the reviewed literature.

Antioxidant Properties and Related Mechanisms

Several derivatives of related benzoic acid structures have been investigated for their antioxidant potential. The overproduction of free radicals can lead to oxidative stress, which is implicated in various diseases. nih.gov Synthetic antioxidants, including derivatives of 1,2,4-triazole, are of significant interest for their ability to neutralize these reactive species. nih.gov

Research on pyrazoline derivatives has shown high anti-lipid peroxidation activity, suggesting a mechanism of protecting against oxidative damage. nih.gov Similarly, studies on 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives have been conducted to evaluate their antioxidant activity using methods like the DPPH assay. researchgate.net These studies indicate that the heterocyclic moieties incorporated into the parent structure contribute significantly to the antioxidant properties.

Anti-inflammatory Investigations

The anti-inflammatory potential of derivatives of this compound has been another active area of research. Inflammation is a complex biological response, and compounds that can modulate this process are of great therapeutic interest. nih.gov

Studies on novel pyrazole analogues have demonstrated significant anti-inflammatory activity. nih.gov In one study, a specific pyrazole derivative showed better anti-inflammatory effects compared to the standard drug, Diclofenac sodium, in a histamine-induced paw edema model. nih.gov Another investigation into 1,5-diarylpyrazole derivatives found that aminomethyl derivatives were more potent anti-inflammatory agents than the parent compound, as evaluated by a heat-induced protein denaturation technique. ui.ac.id The structure-activity relationship (SAR) analysis suggested that the pKa value of the aminomethyl moiety influenced the anti-inflammatory activity. ui.ac.id

Other Pharmacological Research

Beyond antimicrobial, antioxidant, and anti-inflammatory activities, derivatives of related structures have been explored for other pharmacological effects, notably as anticonvulsant agents. Epilepsy is a common neurological disorder, and the search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing. rfppl.co.innih.gov

Hydrazone derivatives, which can be synthesized from hydrazides of benzoic acid, have shown promise as anticonvulsants. rfppl.co.innih.gov Several studies have reported the synthesis and evaluation of hydrazone derivatives in animal models of epilepsy, such as the maximal electroshock (MES) test. rfppl.co.inresearchgate.net Certain synthesized hydrazones have exhibited significant anticonvulsant activity, with some compounds showing potency comparable to the established drug phenytoin. rfppl.co.in The lipophilicity of these compounds appears to play a role in their anticonvulsant efficacy. rfppl.co.in

Applications of Methyl 4 Chloroacetyl Amino Benzoate and Its Derivatives in Advanced Materials and Medicinal Chemistry

Utilization as Intermediates in Pharmaceutical Synthesis

The reactivity of the chloroacetyl group in Methyl 4-[(chloroacetyl)amino]benzoate makes it a key building block in the synthesis of various pharmaceuticals. It readily undergoes nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

Precursors for Dibenzo[b,e]dcu.iechemicalbook.comdiazepines and Clozapine Intermediates

This compound and its analogs are crucial in the synthesis of dibenzo[b,e] dcu.iechemicalbook.comdiazepines, a class of compounds with significant pharmacological importance. One of the most notable applications in this area is in the preparation of intermediates for Clozapine, an atypical antipsychotic drug used in the treatment of schizophrenia.

A novel synthetic methodology for dibenzo[b,e] dcu.iechemicalbook.comdiazepines involves the use of chloroacetylated precursors. For instance, 2-[(2-chloroacetyl)amino]benzoic acid can be synthesized by reacting anthranilic acid with chloroacetyl chloride. This intermediate is then converted to its methyl ester, Methyl 2-[(2-chloroacetyl)amino]benzoate. nih.gov This compound serves as a precursor to 8-chloro-5,10-dihydro-dibenzo[b,e] dcu.iechemicalbook.comdiazepine-11-one, a key intermediate in the synthesis of Clozapine. nih.gov The synthesis of Clozapine from this intermediate typically involves a reaction with N-methylpiperazine.

The general synthetic scheme for Clozapine often involves the cyclization of a substituted aminobenzoic acid derivative. The use of chloroacetylated compounds provides an efficient and scalable route to these critical intermediates.

Building Blocks for Complex Heterocyclic Systems (e.g., thiazole, oxazole, triazole derivatives)

The chloroacetyl group in this compound is an excellent electrophile, making it a valuable reactant for the synthesis of various heterocyclic compounds. These heterocyclic systems are present in a vast array of biologically active molecules.

Thiazole Derivatives: Chloroacetylated compounds can react with thiourea or other thioamides to form the thiazole ring. For example, chloroacetyl substituted amides react with thiourea in dimethylformamide (DMF) under reflux conditions to yield aminothiazole compounds. nih.gov These thiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. nih.gov

Oxazole Derivatives: The synthesis of oxazole derivatives can also be achieved using chloroacetylated precursors. While specific examples starting directly from this compound are not detailed in the provided search results, the general principle involves the reaction of the chloroacetyl group with a suitable nucleophile to form the oxazole ring. Oxazole-containing compounds are of interest due to their presence in various biologically active molecules with anti-inflammatory and other therapeutic properties.

Triazole Derivatives: 1,2,4-triazole (B32235) derivatives are another important class of heterocyclic compounds that can be synthesized from precursors containing a chloroacetyl group. These compounds are known for their diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties. The synthesis often involves a multi-step process where the chloroacetyl group is used to introduce a side chain that is subsequently cyclized to form the triazole ring. For instance, N-acyl derivatives, which can be prepared from reactions involving acetyl chlorides, are used in the synthesis of novel 1,2,4-triazole derivatives. chemicalbook.com

The following table summarizes some of the heterocyclic systems synthesized from chloroacetylated precursors and their potential biological activities:

Heterocyclic System Precursors General Reaction Potential Biological Activities
Thiazole Chloroacetyl substituted amides, Thiourea Cyclocondensation Antibacterial, Antifungal, Anticancer
Oxazole Chloroacetylated compounds Cyclization with suitable nucleophiles Anti-inflammatory
Triazole N-acyl derivatives Multi-step synthesis involving cyclization Antifungal, Anti-inflammatory, Anticancer

Synthesis of Sulfide Compounds with Biological Potential

The reactive chlorine atom in the chloroacetyl group of this compound and its derivatives can be readily displaced by sulfur nucleophiles, leading to the formation of sulfide compounds. This synthetic route has been explored to generate new molecules with potential biological activities.

In one study, a bis-chloroacetamide derivative was synthesized and reacted with various thiol reagents to produce bis-sulfide derivatives. These newly synthesized sulfide compounds were then screened for their antimicrobial and antioxidant potential. The research demonstrated that a bis-sulfide derivative containing a pyrimidine (B1678525) ring exhibited significant antibacterial and antioxidant properties. This highlights the utility of chloroacetylated intermediates in creating novel sulfide compounds with promising therapeutic applications.

The general reaction for the synthesis of these sulfide compounds is a nucleophilic substitution, as shown in the following table:

Reactant 1 Reactant 2 (Sulfur Nucleophile) Product Potential Biological Activity
Chloroacetylated derivative 2-mercaptobenzothiazole Bis-sulfide derivative Antimicrobial, Antioxidant
Chloroacetylated derivative 6-amino-2-mercaptopyrimidin-4-ol Bis-sulfide derivative Significant Antibacterial and Antioxidant
Chloroacetylated derivative 2-mercapto-4,6-dimethyl-nicotinonitrile Bis-sulfide derivative Antimicrobial, Antioxidant

Preparation of Amino Acid and Peptide Conjugates

The chloroacetyl group is a useful functional handle for the bioconjugation of small molecules to peptides and amino acids. This is typically achieved through the reaction of the chloroacetyl group with a nucleophilic side chain of an amino acid, most commonly the sulfhydryl group of cysteine.

Studies have shown that chloroacetyl-modified peptides can effectively react with mercaptoundecahydrododecaborate (BSH), a boron-containing compound used in boron neutron capture therapy (BNCT). The efficiency of this reaction can be influenced by the presence of basic amino acid residues in the peptide sequence, which can accelerate the reaction through electrostatic interactions. This approach allows for the targeted delivery of therapeutic agents by attaching them to peptides that can selectively bind to specific cells or tissues.

The conjugation of bioactive molecules to amino acids and peptides is a promising strategy in medicinal chemistry to enhance the selectivity, stability, permeability, and solubility of the parent molecule.

Role in Material Science Applications

While the primary application of this compound is in medicinal chemistry, its reactive nature also presents potential for use in material science, particularly in the synthesis of functional polymers. The chloroacetyl group can serve as a site for polymerization or for post-polymerization modification to introduce specific functionalities.

Although direct synthesis of advanced materials from this compound is not extensively documented in the provided search results, the synthesis of electroactive polymers from related aniline derivatives has been reported. dcu.ie These polymers exhibit interesting electrochemical properties and have potential applications in various electronic devices. dcu.ie

Furthermore, benzoate-containing monomers have been used to create functional polymers with antimicrobial activity. nih.gov For example, a library of hydroxybenzoate-co-lactide-based polymers was designed and shown to be effective against the pathogen Staphylococcus aureus. nih.gov This suggests that polymers derived from functionalized benzoates, such as this compound, could be designed to have specific biological or material properties. The chloroacetyl group could be used to attach other functional moieties to the polymer backbone, leading to the development of new advanced materials.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The traditional synthesis of Methyl 4-[(chloroacetyl)amino]benzoate typically involves the acylation of Methyl 4-aminobenzoate (B8803810) with chloroacetyl chloride. While effective, future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic routes. Key areas of exploration include:

Green Chemistry Approaches: The development of synthetic methods that align with the principles of green chemistry is a paramount objective. This includes the use of non-toxic solvents, reducing the number of synthetic steps to minimize waste, and exploring biosynthetic pathways. Research into enzymatic or microbial synthesis of the precursor, p-aminobenzoic acid (PABA), offers a sustainable alternative to petroleum-based production methods. mdpi.com

Catalytic Innovations: There is a significant opportunity to move away from stoichiometric reagents towards catalytic systems. For the esterification step to form the methyl benzoate core, the use of recoverable solid acid catalysts, such as titanium zirconium-based catalysts, presents an environmentally friendly alternative to traditional acids like sulfuric acid which generate significant waste. mdpi.com

Process Intensification: The adoption of continuous flow chemistry could offer substantial improvements in reaction control, safety, and scalability. Flow reactors can enable precise management of reaction temperature and time, potentially leading to higher yields and purity while minimizing the risks associated with handling reactive intermediates like chloroacetyl chloride.

A comparative overview of potential synthetic strategies is presented below.

MethodKey AdvantagesKey LimitationsFuture Research Focus
Traditional Batch Synthesis Well-established procedures.Use of hazardous reagents, potential for thermal runaways, solvent waste.Optimization for waste reduction.
Solid-Acid Catalysis mdpi.comCatalyst is recoverable and reusable, reduced environmental impact.May require higher temperatures or longer reaction times.Development of more active and stable heterogeneous catalysts.
Biocatalysis/Biosynthesis mdpi.comHighly specific, operates under mild conditions, sustainable feedstock.Low volumetric yields, complex purification processes.Metabolic engineering of microorganisms for enhanced production.
Flow Chemistry Superior heat and mass transfer, enhanced safety, ease of scalability.Requires specialized equipment, potential for channel clogging.Design of robust flow reactors and optimization of reaction conditions.

Advanced Mechanistic Studies of Biological Interactions

The presence of the electrophilic chloroacetyl group suggests that this compound likely functions as a covalent inhibitor by alkylating nucleophilic residues (such as cysteine, histidine, or lysine) on target proteins. Future research should aim to elucidate these interactions with greater precision.

Target Identification and Validation: A crucial step is to identify the specific biological targets of this compound. Advanced chemoproteomic techniques, such as Activity-Based Protein Profiling (ABPP), can be employed to map the covalent binding sites of the compound across the proteome, thereby identifying its primary and any off-target interactions.

Enzyme Inhibition Kinetics: For validated targets, detailed mechanistic studies are required. For instance, related methyl 4-aminobenzoate derivatives have been shown to inhibit glutathione-related enzymes like glutathione reductase (GR) and glutathione S-transferase (GST). nih.gov Future studies could investigate whether this compound acts as an irreversible inhibitor of these or other enzymes and characterize the kinetics of inactivation.

Structural Biology: To gain atomic-level insight into the mechanism of action, co-crystallization of the compound with its target proteins is essential. High-resolution X-ray crystallography or cryo-electron microscopy (cryo-EM) could reveal the precise covalent adduct formed and the conformational changes induced upon binding, providing a structural basis for its biological activity.

Rational Design of Derivatives with Targeted Biological Activities and Improved Selectivity

The p-aminobenzoic acid (PABA) scaffold is a well-established "building block" in medicinal chemistry, known for its presence in a wide array of biologically active compounds. google.comnih.gov This provides a strong foundation for the rational design of this compound derivatives with tailored properties.

Structure-Activity Relationship (SAR) Studies: Systematic modifications to the core structure can be explored to optimize biological activity and selectivity. This includes:

Aromatic Ring Substitution: Introducing various substituents (e.g., halogens, nitro groups, alkyls) onto the benzene (B151609) ring to modulate electronic properties and steric interactions, as has been explored for related aminobenzoate derivatives. nih.gov

Amide Linker Modification: Altering the chloroacetyl group to other reactive electrophiles with different reactivity profiles to fine-tune target engagement and reduce off-target effects.

Ester Group Variation: Replacing the methyl ester with other alkyl or aryl esters to modify solubility, cell permeability, and metabolic stability. The "magic methyl" effect, where the addition of a methyl group can profoundly alter pharmacological properties, is a relevant concept in this context. mdpi.com

Target-Specific Design: Based on mechanistic insights, derivatives can be designed to target specific enzymes or protein families. For example, derivatives could be developed as selective inhibitors of farnesyltransferase for anticancer applications or as antimicrobial agents by targeting essential pathogen-specific enzymes. ebi.ac.uknih.gov

The table below outlines potential design strategies for new derivatives.

Modification StrategyRationalePotential Biological Target
Add electron-withdrawing groups to the aromatic ringEnhance the reactivity of the chloroacetyl group.Enzymes with less reactive active-site nucleophiles.
Replace methyl ester with a long-chain alkyl esterIncrease lipophilicity and membrane permeability.Intracellular targets, antimicrobial agents. nih.gov
Replace chloroacetyl with a less reactive acrylamide groupImprove selectivity for specific nucleophiles (e.g., cysteine).Kinases, Proteases.
Fuse a heterocyclic ring (e.g., benzothiazole) to the coreIntroduce additional binding interactions and novel bioactivity. mdpi.comAnticancer, Antiviral targets. mdpi.com

Integration of Computational and Experimental Approaches for Drug Discovery and Material Design

The synergy between computational modeling and experimental validation is a powerful paradigm for accelerating research. This integrated approach can significantly reduce the time and cost associated with discovering new applications for this compound and its derivatives.

Molecular Docking and Dynamics: In silico studies, such as molecular docking, can predict the binding modes and affinities of designed derivatives against specific protein targets. nih.gov These predictions help prioritize which compounds to synthesize and test experimentally. Following docking, molecular dynamics (MD) simulations can be used to assess the stability of the compound-protein complex and to understand the dynamic nature of the interaction over time.

Quantitative Structure-Activity Relationship (QSAR): By generating a dataset of synthesized compounds and their measured biological activities, QSAR models can be developed. These mathematical models correlate chemical structures with activity, enabling the prediction of the potency of novel, unsynthesized derivatives and guiding further design efforts.

Virtual Screening: Large chemical libraries can be virtually screened against a validated drug target to identify new scaffolds that could be functionalized with the reactive chloroacetyl group, expanding the chemical space for exploration. This iterative cycle of computational prediction, chemical synthesis, and biological testing is a cornerstone of modern drug discovery.

Development of New Analytical Methodologies for Characterization

As novel derivatives are synthesized and their biological interactions are explored, robust analytical methods for their characterization and quantification will be essential.

Advanced Structural Elucidation: While standard techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry are fundamental, future work will demand more sophisticated methods. High-resolution mass spectrometry (HRMS) is crucial for confirming elemental composition, and 2D-NMR techniques are needed to unambiguously assign the structure of complex derivatives. frontiersin.org For definitive stereochemical and conformational analysis, single-crystal X-ray crystallography remains the gold standard. nih.gov

Purity and Quantification: The development of highly sensitive and validated analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), is necessary for accurate purity determination and for quantifying the compound and its metabolites in complex biological matrices. The use of quantitative NMR (qNMR) can also be explored for creating certified reference materials, ensuring accuracy and reproducibility in research. sigmaaldrich.com

Biophysical Interaction Analysis: To complement mechanistic studies, biophysical techniques can provide quantitative data on binding events. Methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to determine the kinetics (on/off rates) and thermodynamics (enthalpy, entropy) of the interaction between the compound and its biological target, providing a deeper understanding of the binding mechanism.

Q & A

Q. What are the established synthetic routes for Methyl 4-[(chloroacetyl)amino]benzoate, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via chloroacetylation of methyl 4-aminobenzoate. Critical steps include:

  • Low-temperature control (0–5°C) to mitigate exothermic side reactions during chloroacetyl chloride addition .
  • Anhydrous conditions to prevent hydrolysis of the chloroacetyl group.
  • Purification via recrystallization (e.g., using ethyl acetate/hexane mixtures) to isolate the product. Yield optimization can involve adjusting stoichiometric ratios (e.g., 1.2:1 chloroacetyl chloride to amine) and monitoring reaction completion via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

  • ¹H/¹³C NMR : Aromatic protons (δ 7.8–8.2 ppm) and methyl ester (δ 3.9 ppm) confirm the benzoate backbone. The chloroacetyl group is identified by a singlet for the CH₂Cl moiety (δ 4.2–4.5 ppm) and a carbonyl signal (δ 170–175 ppm) in ¹³C NMR .
  • FT-IR : Stretching vibrations for ester C=O (~1720 cm⁻¹) and amide N-H (~3300 cm⁻¹) validate functional groups .
  • MS : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of COOCH₃) further confirm the structure .

Q. What are the stability considerations for this compound under varying storage conditions?

The compound is hygroscopic and prone to hydrolysis. Storage recommendations:

  • Temperature : –20°C in sealed, argon-flushed vials to prevent moisture ingress.
  • Light sensitivity : Amber glassware to avoid photodegradation of the chloroacetyl group . Stability assays (e.g., accelerated aging via HPLC) should be conducted to validate shelf life under lab conditions.

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?

  • Data collection : High-resolution (<1.0 Å) datasets collected at 100–150 K minimize thermal motion artifacts.
  • Refinement : SHELXL is preferred for small-molecule refinement. Key metrics include R-factor <5% and wR₂ <10%. Discrepancies between NMR and X-ray data (e.g., rotational conformers) can be resolved via disorder modeling .
  • Validation tools : PLATON or Mercury for checking hydrogen bonding and π-π stacking interactions that stabilize the crystal lattice .

Q. What strategies address contradictory data between spectroscopic and crystallographic analyses?

  • Dynamic NMR experiments : Variable-temperature studies detect conformational flexibility (e.g., amide bond rotation) that may explain discrepancies between solution (NMR) and solid-state (X-ray) structures.
  • DFT calculations : Computational modeling (e.g., Gaussian) compares optimized geometries with experimental data to identify dominant conformers .
  • Multi-technique validation : Cross-correlate with IR/Raman to confirm functional group orientations .

Q. How can reaction pathways for this compound be optimized for scalability in multi-step syntheses?

  • Catalytic optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation steps and reduce side products .
  • Flow chemistry : Continuous reactors improve heat dissipation during exothermic chloroacetylation, enhancing reproducibility at larger scales .
  • In-line analytics : PAT (Process Analytical Technology) tools like ReactIR monitor intermediate formation in real time .

Q. What computational methods predict the reactivity of this compound in novel chemical transformations?

  • DFT/MD simulations : Calculate transition states for nucleophilic attacks (e.g., SN2 at CH₂Cl) to identify reactive sites.
  • Docking studies : Explore interactions with biological targets (e.g., enzymes) using AutoDock Vina, guided by crystallographic data .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoate ring) with reaction kinetics .

Methodological Notes

  • Key references : Synthesis (), spectroscopy (), crystallography (), and computational methods ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.